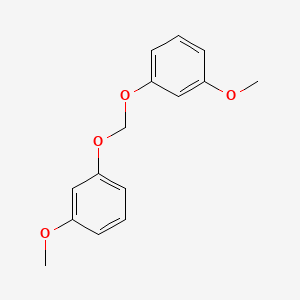
Bis(3-methoxyphenoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxyphenoxy)methane: is an organic compound with the molecular formula C15H16O4. It consists of two methoxyphenyl groups attached to a central methylene group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Methylation: One common synthetic route involves the methylation of phenol derivatives using methanol in the presence of a strong acid catalyst.
Ullmann Condensation: Another method is the Ullmann condensation, where 3-methoxyphenol reacts with formaldehyde under high temperature and pressure in the presence of a copper catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-methoxyphenoxy)methane is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of various diseases. Industry: The compound is used in the production of certain polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Bis(3-methoxyphenoxy)methane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Bis(4-methoxyphenoxy)methane: Similar structure but with different positions of methoxy groups.
Bis(2-methoxyphenoxy)methane: Another structural isomer with methoxy groups at different positions.
Uniqueness: Bis(3-methoxyphenoxy)methane is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
56207-33-1 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
UEVJKBFAIPMWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















